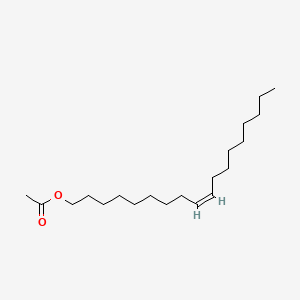
Acétate d'oléyle
Vue d'ensemble
Description
Oleyl acetate, also known as (Z)-octadec-9-en-1-yl acetate, is an acetate ester derived from oleic alcohol. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is primarily used in the fragrance and flavor industry due to its characteristic scent and is also utilized in various industrial applications.
Applications De Recherche Scientifique
Oleyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use as a permeation enhancer in topical drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and lubricants.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oleyl acetate is typically synthesized through the esterification of oleic alcohol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, oleyl acetate is produced by the esterification of oleic alcohol, which is derived from natural sources such as olive oil or other vegetable oils. The process involves the following steps:
Hydrogenation of Oleic Acid Esters: Oleic acid esters are hydrogenated to produce oleic alcohol.
Esterification: Oleic alcohol is then reacted with acetic acid or acetic anhydride in the presence of an acid catalyst to form oleyl acetate.
Purification: The crude product is purified through distillation to obtain high-purity oleyl acetate.
Analyse Des Réactions Chimiques
Types of Reactions: Oleyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, oleyl acetate can be hydrolyzed back to oleic alcohol and acetic acid.
Oxidation: Oleyl acetate can be oxidized to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: Although less common, oleyl acetate can be reduced to form oleyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Oleic alcohol and acetic acid.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Oleyl alcohol.
Comparaison Avec Des Composés Similaires
Oleyl acetate can be compared with other similar compounds such as:
Oleic Acid: The corresponding fatty acid, which is more polar and has different solubility properties.
Oleyl Alcohol: The corresponding alcohol, which is less volatile and has different applications in cosmetics and pharmaceuticals.
Oleylamine: The corresponding amine, which has different reactivity and applications in the synthesis of nanoparticles.
Uniqueness: Oleyl acetate is unique due to its ester functional group, which imparts specific chemical properties such as volatility and solubility. This makes it particularly valuable in the fragrance and flavor industry, as well as in applications requiring permeation enhancement.
By understanding the properties, preparation methods, chemical reactions, and applications of oleyl acetate, researchers and industry professionals can better utilize this versatile compound in various fields.
Propriétés
IUPAC Name |
[(Z)-octadec-9-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGAZRPDUOHMAF-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025540 | |
| Record name | Oleyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yellow liquid; Fatty aroma with fruity undertones | |
| Record name | cis-9-Octadecenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |
| Record name | cis-9-Octadecenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.874 (20°) | |
| Record name | cis-9-Octadecenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
693-80-1 | |
| Record name | Oleyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 9-octadecenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-OCTADECENYL ACETATE, (9Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1ETP025C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is oleyl acetate and how is it synthesized?
A1: Oleyl acetate is a fatty acid ester primarily known for its use in insect pheromone research. It is synthesized through an esterification reaction between oleyl alcohol and acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. []
Q2: How is oleyl acetate characterized?
A2: Oleyl acetate can be characterized using spectroscopic techniques like Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (¹H-NMR). These methods help confirm the structure and purity of the synthesized compound. []
Q3: What are the applications of oleyl acetate in chemical reactions?
A3: Oleyl acetate, being an unsaturated ester, serves as a valuable starting material in metathesis reactions. It can undergo self-metathesis or co-metathesis with other alkenes to produce novel compounds. For instance, it can react with 3-hexene in a co-metathesis reaction. These reactions are catalyzed by metal catalysts, typically tungsten or rhenium-based complexes. []
Q4: Has oleyl acetate been investigated in any biological studies?
A4: While oleyl acetate is best known for its role in insect pheromones, it has also been studied for potential biological activity. One study explored its impact on the enzyme L-asparaginase in the organism Tetrahymena pyriformis. []
Q5: Can oleyl acetate be used in microencapsulation?
A5: Yes, oleyl acetate can be encapsulated within microcapsules using techniques like complex coacervation. This process often utilizes biopolymers like whey protein and gum acacia to form a shell around the oleyl acetate core. []
Q6: What factors influence the encapsulation of oleyl acetate in microcapsules?
A6: Several factors influence the success of oleyl acetate encapsulation within microcapsules. These factors include the pH of the solution, the ratio of whey protein to gum acacia used in the coacervation process, and the overall concentration of these wall materials. Optimal conditions have been identified for maximizing encapsulation efficiency. []
Q7: What is the morphology of microcapsules containing oleyl acetate?
A7: Microcapsules containing oleyl acetate, prepared via complex coacervation, typically exhibit a core-shell structure. Scanning Electron Microscopy (SEM) reveals that these microcapsules have a size range of 5-8 micrometers, with the oleyl acetate core enclosed within the shell. []
Q8: How does the concentration of wall materials affect the encapsulation of oleyl acetate in microcapsules?
A8: The concentration of wall materials, like whey protein and gum acacia, plays a significant role in oleyl acetate encapsulation. Studies show that lower concentrations of wall material tend to result in a higher encapsulation rate of the core material. []
Q9: Can oleyl acetate be separated from saturated esters?
A9: Yes, oleyl acetate, being an unsaturated ester, can be separated from saturated esters like stearyl acetate using the mercuric acetate adduct method. This technique leverages the differential reactivity of unsaturated compounds with mercuric acetate, enabling their separation based on the formation of adducts. Thin Layer Chromatography (TLC) serves as a suitable method for this separation. []
Q10: What are the potential applications of oleyl acetate in color filters?
A10: Oleyl acetate has shown potential as a fluidity-improving agent in pigment dispersions used for color filters. Incorporating oleyl acetate into these formulations can enhance pigment dispersibility and lead to more homogeneous coating films with improved contrast in color filters. []
Q11: Are there any known reactions of oleyl acetate with cyclic compounds?
A11: Yes, oleyl acetate can undergo cycloaddition reactions with nitrile oxides, which are typically generated in situ from precursors like nitromethyl compounds or nitro-acetate esters. The reaction results in the formation of isoxazolines, cyclic compounds containing both oxygen and nitrogen within the ring. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


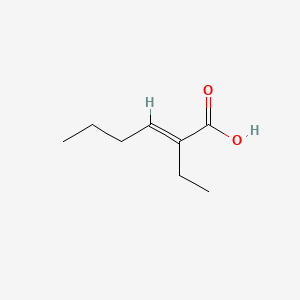
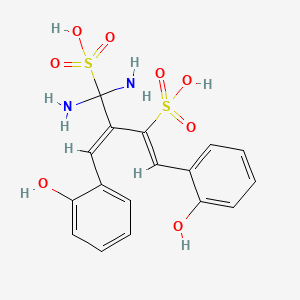

![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)
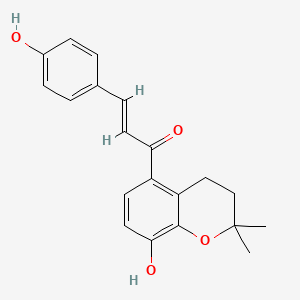
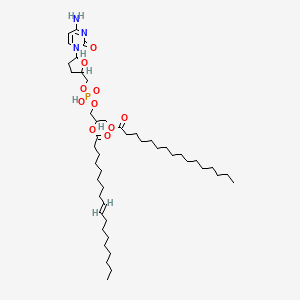

![ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid](/img/structure/B1240264.png)
![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)

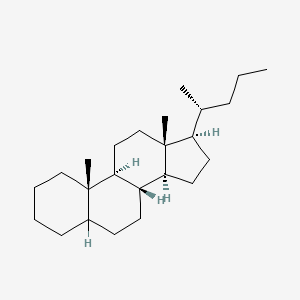

![N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1240275.png)
